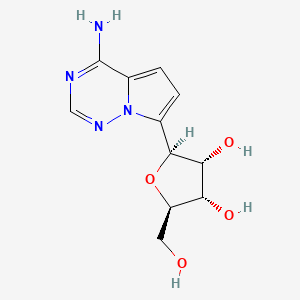

Uridine 5'-monophosphate-13C (disodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

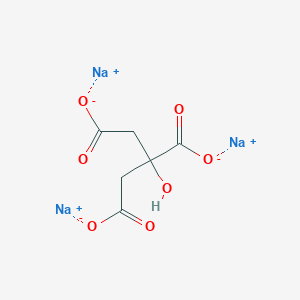

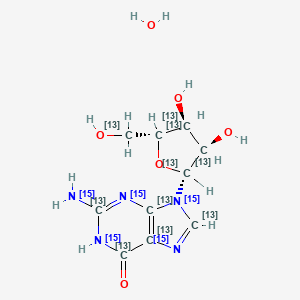

Uridine 5’-monophosphate-13C (disodium) is a labeled nucleotide used in various scientific research applications. It is a pyrimidine nucleotide that serves as a key precursor for the synthesis of vital biomolecules like ribonucleic acid (RNA), phospholipids, and glycogen . The compound is labeled with carbon-13, a stable isotope, which makes it useful in nuclear magnetic resonance (NMR) studies and other analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Uridine 5’-monophosphate-13C (disodium) involves several steps:

Starting Material: The synthesis begins with cytidine monophosphate or its sodium salt.

Nitrosation: Sodium nitrite is added to the starting material in deionized water, followed by the dropwise addition of acid or acid anhydride.

pH Adjustment: The reaction mixture is adjusted to a pH of 6.4-7.2.

Crystallization: The mixture is combined with ethanol to crystallize the product, which is then filtered to obtain a crude product.

Recrystallization: The crude product is dissolved in water, and the pH is adjusted to 7.0-8.5.

Industrial Production Methods

Industrial production of Uridine 5’-monophosphate-13C (disodium) typically involves the extraction of nucleic acids from yeast, followed by enzymatic degradation and ion exchange chromatography. The product is then neutralized with sodium hydroxide, concentrated, and crystallized .

Chemical Reactions Analysis

Uridine 5’-monophosphate-13C (disodium) undergoes various chemical reactions:

Reduction: Reduction reactions are less common but can be performed using specific reducing agents.

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Oxidation: Bromine, hydrochloric acid, and heat.

Reduction: Specific reducing agents under controlled conditions.

Substitution: Nucleophiles in aqueous or organic solvents.

Major Products

Oxidation: The major products include various oxidized forms of the nucleotide.

Reduction: Reduced forms of the nucleotide.

Substitution: Substituted nucleotides with different functional groups.

Scientific Research Applications

Uridine 5’-monophosphate-13C (disodium) is widely used in scientific research:

Chemistry: Used in NMR studies to investigate molecular structures and dynamics.

Biology: Serves as a precursor for RNA synthesis and is involved in various metabolic pathways.

Medicine: Used in studies related to nucleotide metabolism and as a tracer in pharmacokinetic studies.

Industry: Employed in the production of nucleic acid-based drugs and biochemical reagents.

Mechanism of Action

Uridine 5’-monophosphate-13C (disodium) exerts its effects through several molecular targets and pathways:

Enzymatic Phosphorylation: The compound is phosphorylated by enzymes like uridine-cytidine kinase to form uridine diphosphate and uridine triphosphate.

RNA Synthesis: It serves as a building block for RNA synthesis, facilitating the formation of RNA strands.

Metabolic Pathways: Involved in the synthesis of glycogen and phospholipids through pathways like the pyrimidine metabolic pathway.

Comparison with Similar Compounds

Uridine 5’-monophosphate-13C (disodium) can be compared with other similar compounds:

Uridine 5’-monophosphate: The non-labeled version, used in similar applications but lacks the isotopic labeling for NMR studies.

Uridine 5’-triphosphate: A triphosphate nucleotide used in RNA synthesis and other biochemical processes.

Cytidine 5’-monophosphate: Another pyrimidine nucleotide involved in RNA synthesis and metabolic pathways.

Uniqueness

The uniqueness of Uridine 5’-monophosphate-13C (disodium) lies in its isotopic labeling, which allows for detailed NMR studies and other analytical techniques that require stable isotopes .

List of Similar Compounds

- Uridine 5’-monophosphate

- Uridine 5’-triphosphate

- Cytidine 5’-monophosphate

- Guanosine 5’-monophosphate

- Thymidine 5’-monophosphate

Properties

Molecular Formula |

C9H11N2Na2O9P |

|---|---|

Molecular Weight |

369.14 g/mol |

IUPAC Name |

disodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy(513C)oxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C9H13N2O9P.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1/i8+1;; |

InChI Key |

KURVIXMFFSNONZ-HTOGVELDSA-L |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[13C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5,5-dimethyl-3-[(E)-2-[4-[[4-[(2-nitrophenyl)methoxy]phenyl]methoxycarbothioyloxy]phenyl]ethenyl]cyclohex-2-en-1-ylidene]propanedinitrile](/img/structure/B12398683.png)

![2-amino-9-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12398718.png)

![tert-butyl 4-[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl]sulfanylcarbothioylpiperazine-1-carboxylate](/img/structure/B12398725.png)